Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It features a fluorine atom on the pyrimidine ring and a piperidine ring with an ethyl carboxylate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluoropyrimidin-2-ol and piperidine-1-carboxylate.
Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of 5-fluoropyrimidin-2-ol reacts with piperidine-1-carboxylate under basic conditions.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using reactors that allow for precise control of temperature and pressure.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the ethyl carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are employed under basic conditions.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block in the design of bioactive molecules. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom on the pyrimidine ring enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-((2-fluoropyrimidin-5-yl)oxy)piperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom.
Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: Similar core structure but with a pyrrolidine ring instead of piperidine.
Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)azepane-1-carboxylate: Similar core structure but with an azepane ring instead of piperidine.
Uniqueness: Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is unique due to its specific arrangement of atoms, which influences its reactivity and biological activity. The presence of the fluorine atom and the piperidine ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDFEXCMJGAFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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